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Compound of Interest

Compound Name: BCR-ABL-IN-2

Cat. No.: B1243604

An In-depth Technical Guide to the BCR-ABL Inhibitor: BCR-ABL-IN-2

This technical guide provides a comprehensive overview of the chemical structure, properties,
and relevant experimental methodologies for the BCR-ABL inhibitor, BCR-ABL-IN-2. The
information is intended for researchers, scientists, and professionals involved in drug discovery
and development, with a focus on oncology and kinase inhibition.

Core Chemical and Pharmacological Properties

BCR-ABL-IN-2 is a potent inhibitor of the BCR-ABL1 tyrosine kinase, including the gatekeeper
T3151 mutant, which confers resistance to many first and second-generation inhibitors.[1][2] Its
mechanism involves binding to the kinase in a specific "Type Il-out” conformation, where the
DFG (Asp-Phe-Gly) motif is flipped.[1] This is achieved through a structural design that
includes a urea moiety to interact with the K271-E286 salt bridge, a t-butyl group that binds in a
hydrophobic pocket, and a 2,3-dichlorophenyl ring to stabilize the DFG motif in its inactive
state.[1]

Physicochemical Properties

The fundamental physicochemical properties of BCR-ABL-IN-2 are summarized in the table
below.
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Property Value Reference

Molecular Weight 502.39 g/mol [1]

Molecular Formula C24H25CI2NsO3 [1]

CAS Number 897369-18-5 [1]
O=C([C@H]1NCC2=C(C=C(N
3N=C(C(C)

SMILES [1]
(C)C)C=C3NC(NC4=CC=CC(
Cl)=C4Cl)=0)C=C2)C1)0O
(R)-1-(5-(1-(2,3-
dichlorophenylcarbamoyl)-5-
(tert-butyl)-1H-pyrazol-3-

IUPAC Name ylamino)-1,3-dihydroisoindol-2-

yl)ethan-1-one (Note: IUPAC
name derived from structure,

may vary)

Pharmacological Profile: Kinase Inhibition

BCR-ABL-IN-2 demonstrates potent inhibition against native and T315] mutated ABL1 kinase.

It also exhibits activity against other kinases, indicating a multi-targeted profile.

Target Kinase ICso0 Value Reference
ABL1 (native) 57 nM [1112]
ABL1 (T315I) 773 nM [1][2]
KDR (VEGFR2) 1.8 M [11[2]
B-Raf 0.23 uM [1][2]
p38 6.3 nM, 43 nM [1][2]

BCR-ABL Signaling Pathway
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The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myeloid
leukemia (CML) by activating a complex network of downstream signaling pathways.[3] These
pathways promote cell proliferation and survival while inhibiting apoptosis.[4] Key cascades
activated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, the PISK/AKT/mTOR
pathway, and the JAK/STAT pathway.[3][5][6] BCR-ABL-IN-2 exerts its therapeutic effect by
directly inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals.
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BCR-ABL downstream signaling pathways and point of inhibition.
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Experimental Protocols & Workflows

This section details common experimental methodologies used to characterize BCR-ABL
inhibitors like BCR-ABL-IN-2.

Small Molecule Inhibitor Synthesis Workflow

The precise synthesis of BCR-ABL-IN-2 is detailed in patent literature (US 2008/0113967 Al)
and peer-reviewed publications.[1][2] The general workflow for creating such a targeted
inhibitor involves a multi-step process from initial design to final purification.
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Conceptual workflow for small molecule inhibitor synthesis.

In Vitro Kinase Inhibition Assay

To determine the ICso value of an inhibitor against its target kinase, a direct enzymatic assay is
required. This protocol is a representative method adapted from common non-radioactive
kinase assay procedures.[7][8]
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Workflow for a typical in vitro BCR-ABL kinase inhibition assay.
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Detailed Protocol:

o Plate Preparation: 96-well plates are coated with a specific peptide substrate for the ABL
kinase (e.g., a biotinylated peptide captured on a streptavidin-coated plate).[9][10]

» Reagent Preparation: Prepare serial dilutions of BCR-ABL-IN-2 in an appropriate buffer
(e.g., DMSO, then diluted in kinase buffer). Prepare a solution of recombinant BCR-ABL
kinase (either native or T315I mutant) in kinase buffer (e.g., 50 mM Tris-HCI, 10 mM MgClz,
1 mM DTT).[7]

o Assay Reaction:
o Add the recombinant kinase solution to each well.
o Add the diluted BCR-ABL-IN-2 or control vehicle (DMSO) to the wells.

o Initiate the kinase reaction by adding a solution containing ATP. The final ATP
concentration should be near the Km for the kinase, if known.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined
period (e.g., 60 minutes).[7]

e Detection:
o Wash the wells to remove ATP and non-bound reagents.

o Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., a
phosphotyrosine-specific antibody).

o After incubation and washing, add a secondary antibody conjugated to an enzyme like
horseradish peroxidase (HRP).

o Wash the wells again and add a chemiluminescent or colorimetric HRP substrate.

o Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot
the signal intensity against the logarithm of the inhibitor concentration and fit the data to a
dose-response curve to calculate the ICso value.[8]
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Cellular Activity Assay

To assess the inhibitor's effect in a biologically relevant context, a cell-based assay is
performed using a cell line that endogenously expresses the BCR-ABL oncoprotein, such as

the K562 human CML cell line.[11]
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Workflow for a cell-based BCR-ABL phosphorylation assay.

Detailed Protocol:
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e Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the
desired density.

e Cell Plating: Seed the K562 cells into 96-well plates at a predetermined density (e.g., 1x10°
cells/well).[9]

¢ Inhibitor Treatment: Add serial dilutions of BCR-ABL-IN-2 or vehicle control to the wells.

 Incubation: Incubate the cells for a period sufficient to observe inhibition of kinase signaling
(e.g., 2to 4 hours) at 37°C in a CO:z incubator.

o Cell Lysis: After incubation, pellet the cells by centrifugation, remove the supernatant, and
lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.[12]

e Detection (ELISA):

o Use a sandwich ELISA to quantify the level of phosphorylated BCR-ABL. A capture
antibody (e.g., anti-BCR) is coated on the plate, the cell lysate is added, and a detection
antibody (e.g., anti-phosphotyrosine-HRP) is used to generate a signal.[11]

o Alternatively, measure the phosphorylation of a downstream substrate like CrkL.[10]

o Data Analysis: Normalize the phosphorylation signal to the total protein concentration in each
lysate. Plot the normalized signal against the inhibitor concentration to determine the cellular
ICso.

In Vivo Efficacy Study Workflow

To evaluate the therapeutic potential of BCR-ABL-IN-2 in a living organism, a xenograft mouse
model is often employed. This involves implanting human CML cells into immunodeficient mice.
[13]
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General workflow for an in vivo xenograft study.

Detailed Protocol:

Cell Implantation: Human CML cells (e.g., KU812, K562) are injected subcutaneously or
intravenously into immunodeficient mice (e.g., nude or SCID mice).[13]

e Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200
mms3).

e Group Assignment: Mice are randomly assigned to different groups: a vehicle control group
and one or more treatment groups receiving different doses of BCR-ABL-IN-2.

e Drug Administration: The compound is administered on a defined schedule (e.g., once or
twice daily) via a clinically relevant route, such as oral gavage or intraperitoneal (IP)
injection.[13]

e Monitoring: Key parameters are monitored throughout the study, including:

o Tumor volume (measured with calipers).

o Animal body weight (as an indicator of toxicity).

o Overall animal health and survival.

» Endpoint and Analysis: The study concludes when tumors in the control group reach a
predetermined size or after a set duration. Tissues may be collected for pharmacokinetic
(drug concentration) and pharmacodynamic (target inhibition) analysis. The primary
endpoints are typically tumor growth inhibition and extension of survival.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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